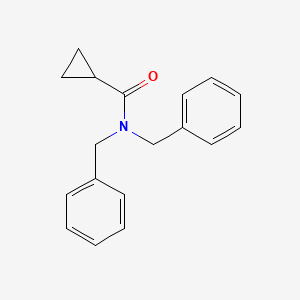

Methyl cyclohept-4-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl cyclohept-4-ene-1-carboxylate is an organic compound that belongs to the family of cycloalkene carboxylates. It is a colorless liquid with a fruity odor and is widely used in the field of organic synthesis. This compound is of great interest to researchers due to its unique chemical properties and its potential applications in various fields.

Aplicaciones Científicas De Investigación

1. Anticonvulsant Activity

Research has shown that derivatives of Methyl cyclohept-4-ene-1-carboxylate, specifically ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate, possess potent anticonvulsant properties. This compound demonstrated significant efficacy in the maximal electroshock seizure (MES) test in mice and rats, showcasing its potential as an anticonvulsant agent (Eddington et al., 2003).

2. Neuroprotective and Neurorestorative Potential

A study on monoepoxides of monoterpenoid derivatives related to Methyl cyclohept-4-ene-1-carboxylate revealed robust promotion of the survival of cultured dopamine neurons and protection against toxin-induced degeneration. This compound, particularly epoxide 4, showed potential in restoring dopaminergic innervation in the brain in the MPTP mouse model of Parkinson's disease, indicating its neuroprotective and neurorestorative capabilities (Ardashov et al., 2019).

3. Antinociceptive Effects

Methyl cyclohept-4-ene-1-carboxylate derivatives have exhibited antinociceptive activities in formalin and hot plate tests in mice. A specific compound, E139, showed effectiveness in reducing neurogenic and inflammatory pain, suggesting its potential application in pain management (Masocha et al., 2016).

4. Antifibrinolytic Activity

A preparation of the active isomer of Amino methyl cyclohexane carboxylic acid, related to Methyl cyclohept-4-ene-1-carboxylate, has shown potent antifibrinolytic activity. It effectively stopped bleeding caused by general or local fibrinolysis, highlighting its potential clinical use as an antifibrinolytic agent (Andersson et al., 2009).

Mecanismo De Acción

Target of Action

Organic compounds like Methyl cyclohept-4-ene-1-carboxylate often interact with various enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its functional groups .

Mode of Action

The interaction of organic compounds with their targets can lead to a variety of effects. For example, they might inhibit an enzyme’s activity, modulate a receptor’s function, or interfere with a cellular process .

Biochemical Pathways

Organic compounds can affect various biochemical pathways. The specific pathways influenced by Methyl cyclohept-4-ene-1-carboxylate would depend on its targets and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of organic compounds depend on their chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of Methyl cyclohept-4-ene-1-carboxylate would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of organic compounds .

Propiedades

IUPAC Name |

methyl cyclohept-4-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTLVCMNVWUHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2430914.png)

![Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2430918.png)

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2430919.png)

![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)